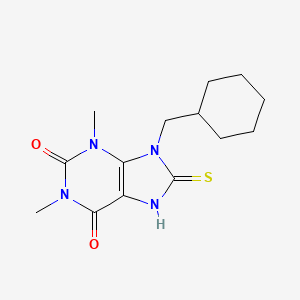
2,4-Dibromo-3,6-Dimethylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3,6-Dimethylphenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-Dimethylphenylboronic acid typically involves the bromination of 3,6-Dimethylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane or acetonitrile and may require heating to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2,4-Dibromo-3,6-Dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Dichloromethane, acetonitrile, and ethanol are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenylboronic Acids: Formed through substitution reactions.
科学的研究の応用
2,4-Dibromo-3,6-Dimethylphenylboronic acid is utilized in various scientific research applications, including:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Catalysis: As a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,4-Dibromo-3,6-Dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenylboronic acid: Similar structure but lacks bromine atoms.
3,5-Dibromo-4-Hydroxyphenylboronic acid: Contains bromine atoms but has a hydroxyl group instead of methyl groups.
4-Formylphenylboronic acid: Contains a formyl group instead of bromine and methyl groups.
Uniqueness
2,4-Dibromo-3,6-Dimethylphenylboronic acid is unique due to the presence of both bromine and methyl groups on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This compound’s ability to participate in Suzuki-Miyaura coupling with high efficiency makes it a valuable reagent in organic synthesis.
特性
分子式 |
C8H9BBr2O2 |
|---|---|
分子量 |
307.78 g/mol |
IUPAC名 |
(2,4-dibromo-3,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BBr2O2/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,12-13H,1-2H3 |
InChIキー |
MGFZVRPJMQSDSO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1C)Br)C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)



![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)


![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)

![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)


